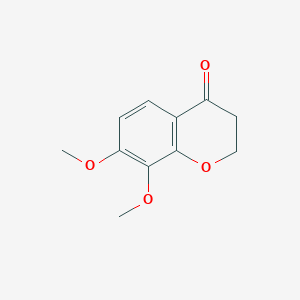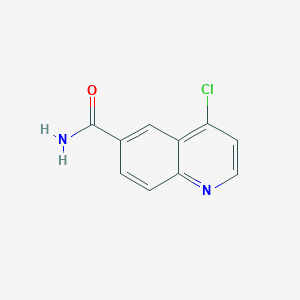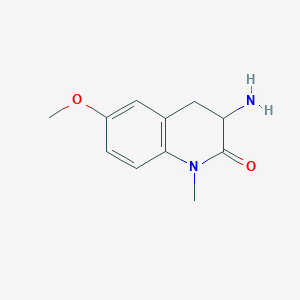![molecular formula C10H6N2OS B11896750 Thiazolo[5,4-f]isoquinolin-2(3H)-one CAS No. 35352-74-0](/img/structure/B11896750.png)
Thiazolo[5,4-f]isoquinolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[5,4-f]isoquinolin-2(3H)-one is a heterocyclic compound that features a fused thiazole and isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiazolo[5,4-f]isoquinolin-2(3H)-one involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction can be catalyzed by lanthanum(III) triflate, which favors the formation of this compound . The reaction conditions typically include the use of aromatic aldehydes and dithiooxamide under controlled temperatures and solvent conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-f]isoquinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thiazole or isoquinoline rings.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring system.
Scientific Research Applications
Thiazolo[5,4-f]isoquinolin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: This compound derivatives have been investigated for their potential as anticancer agents.
Mechanism of Action
The mechanism of action of thiazolo[5,4-f]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, certain derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-c]isoquinoline: This compound shares a similar fused ring system but differs in the position of the thiazole ring.
Thiazolo[5,4-d]thiazole: Another related compound with a fused thiazole ring system, known for its applications in organic electronics.
Uniqueness
Thiazolo[5,4-f]isoquinolin-2(3H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of new materials and potential therapeutic agents.
Properties
CAS No. |
35352-74-0 |
|---|---|
Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3H-[1,3]thiazolo[5,4-f]isoquinolin-2-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-12-8-2-1-6-5-11-4-3-7(6)9(8)14-10/h1-5H,(H,12,13) |
InChI Key |
MEQCDLIVEXEFPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NC=C3)SC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
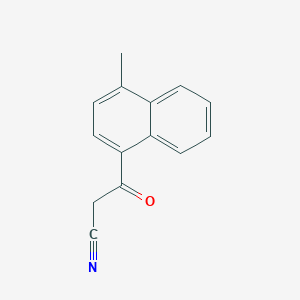
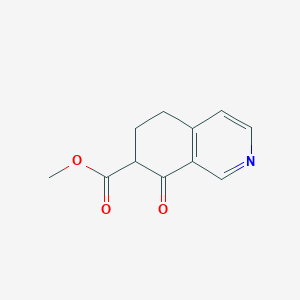


![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
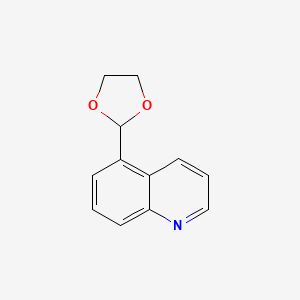
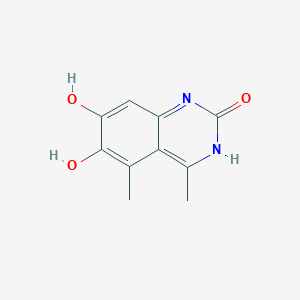
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)

